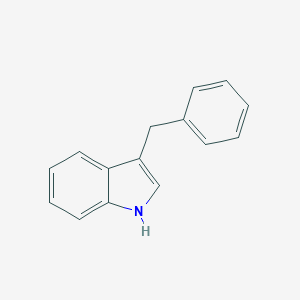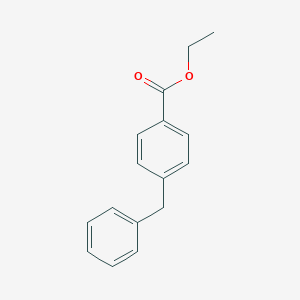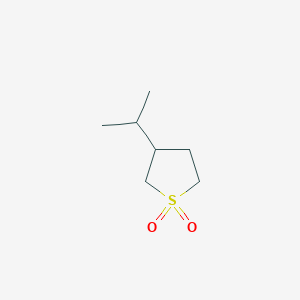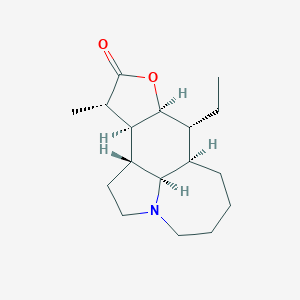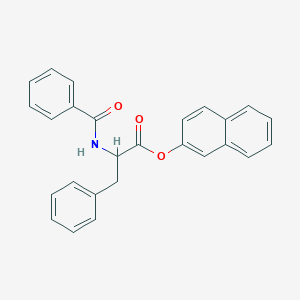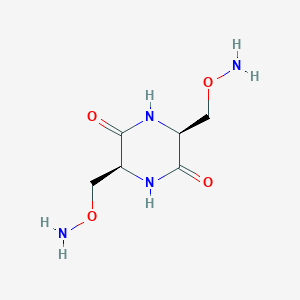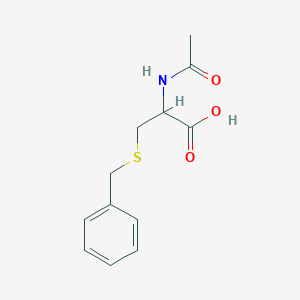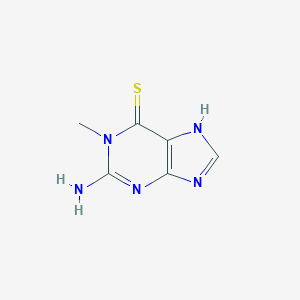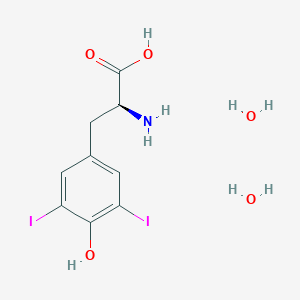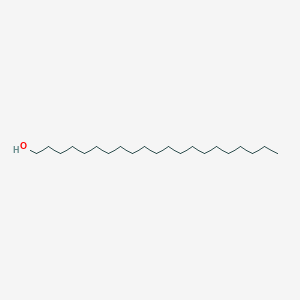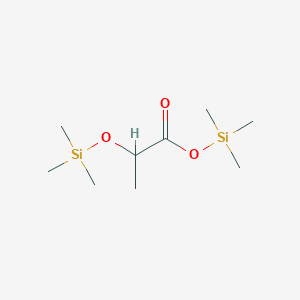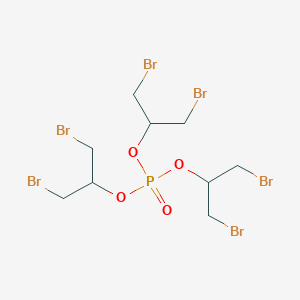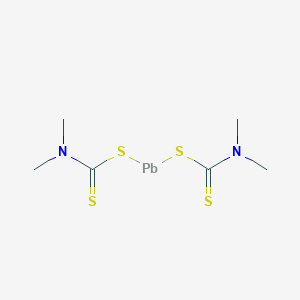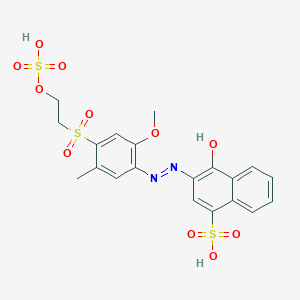
4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid, also known as Acid Orange 7, is a synthetic dye commonly used in textile, paper, and leather industries. It belongs to the azo dye family, which is characterized by the presence of an azo group (-N=N-) linking two aromatic rings. Acid Orange 7 has a molecular formula of C16H14N3O7S2 and a molecular weight of 452.42 g/mol.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 is not fully understood. However, it is believed that the azo group in 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 can be reduced by intestinal microflora to form aromatic amines, which are potential carcinogens. In addition, 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 has been shown to induce oxidative stress and DNA damage in human cells.
Efectos Bioquímicos Y Fisiológicos
4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 has been shown to have toxic effects on various organisms. In rats, oral administration of 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 at high doses caused liver and kidney damage. In addition, 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 has been shown to have mutagenic and carcinogenic effects in bacterial and mammalian cell systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 in laboratory experiments is its availability and low cost. 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 is a widely used dye and can be easily obtained from chemical suppliers. However, one limitation of using 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 is its potential toxicity and mutagenicity. Therefore, appropriate safety measures should be taken when handling 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 in laboratory experiments.
Direcciones Futuras
There are several future directions for research on 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7. One area of research could focus on the development of safer alternatives to 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 for use in the textile, paper, and leather industries. Another area of research could focus on the development of methods for the removal of 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 from wastewater and industrial effluents. In addition, further research is needed to fully understand the mechanism of action and potential health effects of 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7.
Métodos De Síntesis
4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 can be synthesized by the diazotization of 2-amino-4-methoxy-5-methylbenzenesulfonic acid, followed by coupling with 2-hydroxy-3-naphthoic acid. The resulting compound is then sulfonated with sulfuric acid to produce the final product. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 has been extensively used as a model compound in various scientific research studies. It is commonly used as a pH indicator due to its color change from yellow to orange-red at pH 3.0-4.3. 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc. In addition, 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 has been used as a chromophore in the development of optical sensors for the detection of nitrite and nitrate.
Propiedades
Número CAS |
16452-02-1 |
|---|---|
Nombre del producto |
4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid |
Fórmula molecular |
C20H20N2O11S3 |
Peso molecular |
560.6 g/mol |
Nombre IUPAC |
4-hydroxy-3-[[2-methoxy-5-methyl-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H20N2O11S3/c1-12-9-15(17(32-2)11-18(12)34(24,25)8-7-33-36(29,30)31)21-22-16-10-19(35(26,27)28)13-5-3-4-6-14(13)20(16)23/h3-6,9-11,23H,7-8H2,1-2H3,(H,26,27,28)(H,29,30,31) |
Clave InChI |
CEMDQJGTKZWFEB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)O)OC)N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)O)O |
SMILES canónico |
CC1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)O)OC)N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)O)O |
Otros números CAS |
16452-02-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



